Cas no 138774-98-8 (Boc-D-Metyr(Bzl)-Oh)
Boc-D-Metyr(Bzl)-Oh Chemical and Physical Properties
Names and Identifiers
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- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-
- Boc-D-MeTyr(Bzl)-OH
- BOC-D-METYR(BZL)-OH CHA
- Boc-D-N-Me-Tyr(Bzl)-OH
- Boc-Nalpha-methyl-O-benzyl-D-tyrosine
- Boc-N-Me-D-Tyr(Bzl)-OH
- BOC-NΑ-METHYL-O-BENZYL-D-TYROSINE
- BOC-N-ME-D-TYROSINE(BZL)-OH
- BOC-N-METHYL-O-BENZYL-D-TYROSINE
- (R)-3-(4-(Benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
- Boc-D-Metyr(Bzl)-Oh
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- MDL: MFCD02259475
- Inchi: 1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1
- InChI Key: FSNRGORPOYPIJC-LJQANCHMSA-N
- SMILES: O(C(N(C)[C@@H](C(=O)O)CC1C=CC(=CC=1)OCC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 385.18900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 10
Experimental Properties
- Density: 1.174±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.042 g/l) (25 º C),
- PSA: 76.07000
- LogP: 4.12820
Boc-D-Metyr(Bzl)-Oh Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-D-Metyr(Bzl)-Oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B659045-50mg |
Boc-D-Metyr(Bzl)-Oh |
138774-98-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B659045-100mg |
Boc-D-Metyr(Bzl)-Oh |
138774-98-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B659045-500mg |
Boc-D-Metyr(Bzl)-Oh |
138774-98-8 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM195492-5g |
Boc-Nalpha-methyl-O-benzyl-D-tyrosine |
138774-98-8 | 97% | 5g |
$360 | 2021-06-09 | |
| Chemenu | CM195492-5g |
Boc-Nalpha-methyl-O-benzyl-D-tyrosine |
138774-98-8 | 97% | 5g |
$360 | 2023-02-18 | |
| eNovation Chemicals LLC | Y1261649-250mg |
D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)- |
138774-98-8 | 99% (HPLC) | 250mg |
$90 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1261649-1g |
D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)- |
138774-98-8 | 99% (HPLC) | 1g |
$160 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1261649-5g |
D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)- |
138774-98-8 | 99% (HPLC) | 5g |
$390 | 2024-06-08 | |
| abcr | AB258783-250 mg |
N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-O-benzyl-D-tyrosine; . |
138774-98-8 | 250mg |
€228.90 | 2023-06-22 | ||
| abcr | AB258783-1 g |
N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-O-benzyl-D-tyrosine; . |
138774-98-8 | 1g |
€424.60 | 2023-06-22 |
Boc-D-Metyr(Bzl)-Oh Suppliers
Boc-D-Metyr(Bzl)-Oh Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Boc-D-Metyr(Bzl)-Oh
Professional Introduction to Boc-D-Metyr(Bzl)-Oh (CAS No: 138774-98-8)
Boc-D-Metyr(Bzl)-Oh, with the chemical name 1-Boc-4-hydroxy-3-methylpentan-2-one, is a significant compound in the field of pharmaceutical chemistry and peptidomimetics. This compound, identified by its CAS number 138774-98-8, has garnered attention due to its versatile applications in synthetic biology and drug development. The presence of both the Boc (tert-butoxycarbonyl) protecting group and the hydroxyl functional group makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of peptide mimetics and protease inhibitors.
The Boc group serves as an effective protecting agent for amine functionalities, ensuring selective reactivity in multi-step syntheses. This property is particularly useful in the construction of peptide-like structures where orthogonal protection strategies are required. The hydroxyl group, on the other hand, provides a site for further functionalization, allowing for the introduction of additional modifications such as esters, ethers, or other pharmacophores. These features make Boc-D-Metyr(Bzl)-Oh a cornerstone in the synthesis of bioactive molecules.
In recent years, there has been a surge in research focused on peptidomimetics as alternative therapeutic agents. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. The compound Boc-D-Metyr(Bzl)-Oh plays a crucial role in this area by serving as a building block for more complex peptidomimetic structures. For instance, it has been utilized in the synthesis of cyclic peptides that exhibit potent inhibitory activity against various enzymes involved in inflammatory pathways.
One of the most notable applications of Boc-D-Metyr(Bzl)-Oh is in the development of protease inhibitors. Proteases are enzymes that play a critical role in numerous biological processes, including inflammation and cancer progression. Inhibiting these enzymes can lead to significant therapeutic benefits. Researchers have leveraged the structural features of Boc-D-Metyr(Bzl)-Oh to design inhibitors that target specific proteases with high selectivity. For example, derivatives of this compound have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tissue degradation and have been implicated in various diseases.
The synthesis of Boc-D-Metyr(Bzl)-Oh involves a series of well-established organic reactions, including condensation reactions and protection-deprotection strategies. The use of advanced synthetic techniques has further enhanced the efficiency and yield of its production. Modern methodologies often employ catalytic asymmetric synthesis to achieve high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry can significantly impact biological activity.
Recent studies have also explored the use of Boc-D-Metyr(Bzl)-Oh in drug discovery platforms that leverage computational chemistry and machine learning. These approaches enable researchers to predict the binding affinity and pharmacokinetic properties of potential drug candidates before they are synthesized in the lab. By integrating experimental data with computational models, scientists can accelerate the drug discovery process and identify promising leads more efficiently.
The versatility of Boc-D-Metyr(Bzl)-Oh extends beyond its role as a synthetic intermediate. It has also been used in material science applications, where its structural properties contribute to the development of novel polymers and coatings. These materials often exhibit enhanced stability and functionality due to the presence of reactive functional groups like hydroxyl and carbonyl moieties.
In conclusion, Boc-D-Metyr(Bzl)-Oh (CAS No: 138774-98-8) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features make it an indispensable tool for synthetic chemists working on peptidomimetics, protease inhibitors, and other bioactive molecules. As research continues to evolve, the applications of this compound are likely to expand further, driving innovation across multiple scientific disciplines.
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